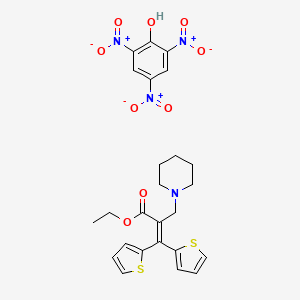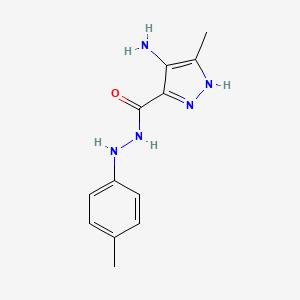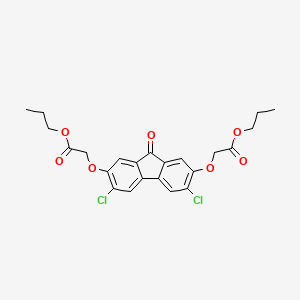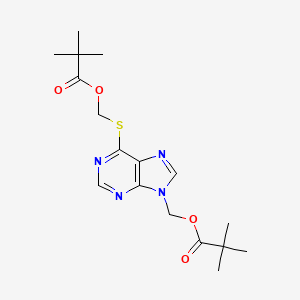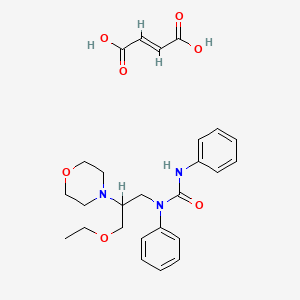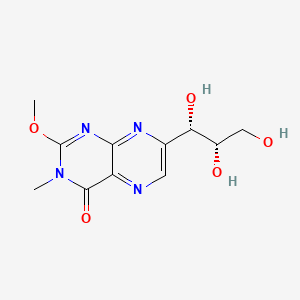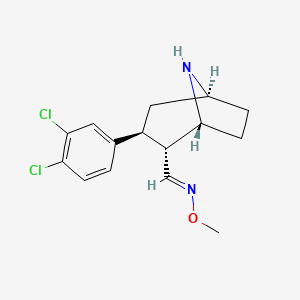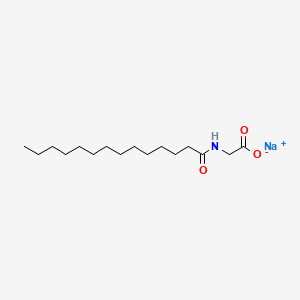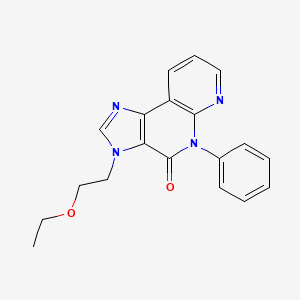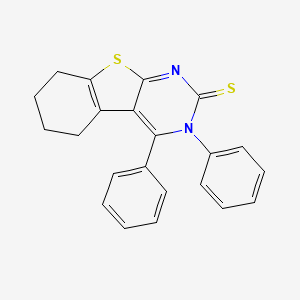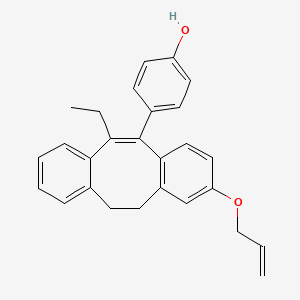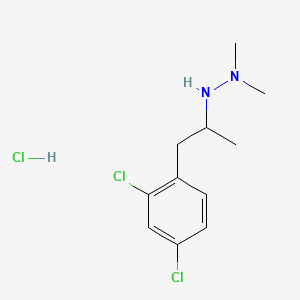
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2.HCl and a molecular weight of 283.62508 g/mol. This compound is known for its unique structure, which includes a dichlorophenyl group and a dimethylhydrazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves several steps. The primary synthetic route includes the reaction of 2,4-dichlorophenylpropan-2-yl chloride with dimethylhydrazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and ensuring stringent quality control measures to maintain the purity of the compound.
Analyse Chemischer Reaktionen
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichlorophenyl and dimethylhydrazine groups into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dichlorophenyl group may interact with specific receptors or enzymes, while the dimethylhydrazine moiety can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichloro-alpha-methylphenethyl)-2,2-dimethylhydrazine hydrochloride can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-1-methylethylhydrazine hydrochloride: This compound shares a similar structure but lacks the dimethyl groups on the hydrazine moiety.
1-(2,4-Dichlorophenyl)-2,2-dimethylhydrazine: This compound is similar but does not have the alpha-methylphenethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102571-02-8 |
|---|---|
Molekularformel |
C11H17Cl3N2 |
Molekulargewicht |
283.6 g/mol |
IUPAC-Name |
2-[1-(2,4-dichlorophenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.ClH/c1-8(14-15(2)3)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,6H2,1-3H3;1H |
InChI-Schlüssel |
SCLYYNOJRMHHQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


